N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that features a pyrrolidine ring, an oxane ring, and a trifluoromethyl-substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, starting with the construction of the pyrrolidine and oxane rings. One common approach is to first synthesize the pyrrolidine ring through cyclization reactions involving appropriate precursors. The oxane ring can be introduced via nucleophilic substitution reactions. The final step involves the coupling of the pyrrolidine-oxane intermediate with a trifluoromethyl-substituted pyrimidine derivative under conditions that promote amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrolidine ring to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group on the pyrimidine ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the trifluoromethyl group.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving pyrrolidine and pyrimidine derivatives.
Medicine: Due to its unique structure, it may exhibit pharmacological activities, making it a candidate for drug development.
Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may interact with protein active sites, while the trifluoromethyl group could enhance binding affinity through hydrophobic interactions. The pyrimidine ring may participate in hydrogen bonding or π-π stacking interactions, contributing to the overall binding and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-methylpyrimidin-2-amine: Similar structure but lacks the trifluoromethyl group.
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-chloropyrimidin-2-amine: Contains a chlorine substituent instead of a trifluoromethyl group.
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-fluoropyrimidin-2-amine: Features a fluorine substituent on the pyrimidine ring.
Uniqueness
The presence of the trifluoromethyl group in N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimid
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O/c15-14(16,17)12-1-5-18-13(20-12)19-10-2-6-21(9-10)11-3-7-22-8-4-11/h1,5,10-11H,2-4,6-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBHNELXAJLSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=NC=CC(=N2)C(F)(F)F)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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